
1,5-Dimethylpyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylpyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of two methyl groups at positions 1 and 5, along with an aldehyde group at position 3, makes this compound a unique and valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with a formylating agent, such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: 1,5-Dimethylpyrrole-3-carboxylic acid
Reduction: 1,5-Dimethylpyrrole-3-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
1,5-Dimethylpyrrole-3-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation
Comparison with Similar Compounds
1,5-Dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1,5-Dimethylpyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at position 2 instead of 3.
2,5-Dimethylpyrrole-3-carbaldehyde: Similar structure but with the methyl groups at positions 2 and 5 instead of 1 and 5.
3,5-Dimethylpyrrole-2-carbaldehyde: Similar structure but with the methyl groups at positions 3 and 5 instead of 1 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-7(5-9)4-8(6)2/h3-5H,1-2H3 |
InChI Key |
ABWWGNMNVQFPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


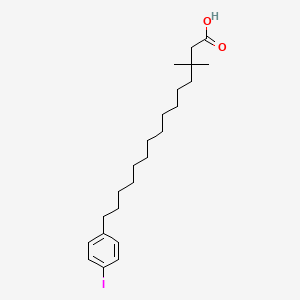
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
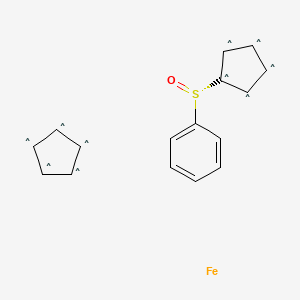
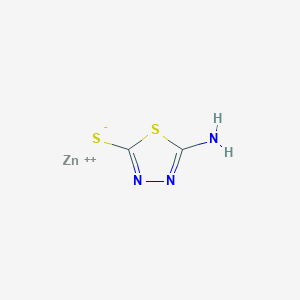
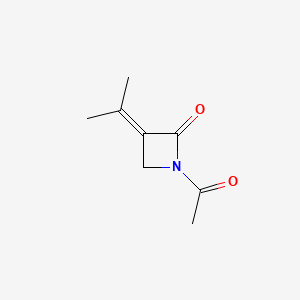
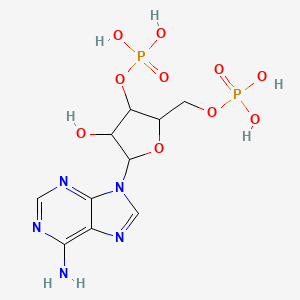
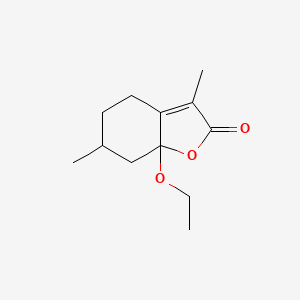
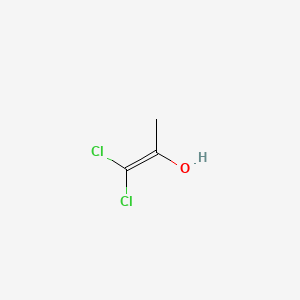
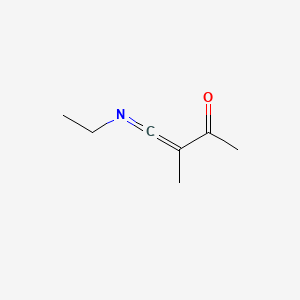
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)

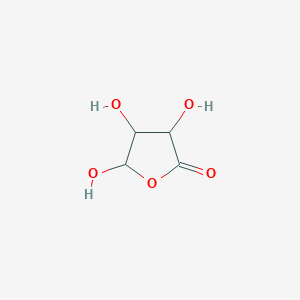
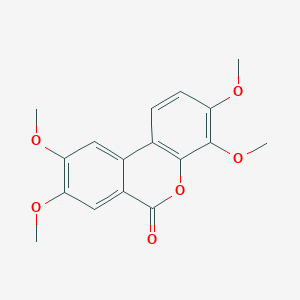
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
